(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog No.
S2893130
CAS No.
874464-25-2
M.F
C17H14N4O2S
M. Wt
338.39
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1...

CAS Number

874464-25-2

Product Name

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4O2S

Molecular Weight

338.39

InChI

InChI=1S/C17H14N4O2S/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+

InChI Key

VYQBGVCCKRRQEM-CMDGGOBGSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Solubility

not available

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known as triazolothiadiazoles. These molecules contain a combined 1,2,4-triazole and 1,3,4-thiadiazole ring structure. The (E)- prefix indicates the presence of a double bond with an E configuration in the 2-(furan-2-yl)vinyl group. The 4-methoxybenzyl group introduces a methoxy functional group attached to a benzene ring.

There is no current information available on the origin or specific research significance of this compound. Triazolothiadiazoles in general are being explored for their potential applications in various fields due to their diverse biological activities [].


Molecular Structure Analysis

The key features of the molecule include:

  • Heterocyclic rings: The presence of two heterocyclic rings, 1,2,4-triazole and 1,3,4-thiadiazole, containing nitrogen and sulfur atoms respectively, may contribute to interesting electronic properties and potential for binding with other molecules.
  • Functional groups: The furan ring and the methoxy group can participate in various chemical interactions through hydrogen bonding and potential nucleophilic or electrophilic interactions.
  • Double bond configuration: The E configuration of the double bond can influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

  • Synthesis: This compound could potentially be synthesized through established methods for triazolothiadiazoles, which often involve cyclization reactions between hydrazides, nitriles, and precursors containing the sulfur atom [].
  • Reactions: The furan ring and methoxy group might participate in reactions like nucleophilic substitutions or Diels-Alder reactions depending on the reaction conditions. The double bond can undergo addition reactions.

Physical And Chemical Properties Analysis

  • The presence of the heterocyclic rings and aromatic groups suggests a relatively high melting point and boiling point.
  • The methoxy group and potential hydrogen bond acceptors in the heterocycles might lead to some degree of solubility in polar solvents like water or ethanol.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry place according to proper chemical safety guidelines.

Future Research Directions

This compound represents a novel structure within the triazolothiadiazole class. Future research could involve:

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential biological activities, such as antibacterial, antifungal, or anticancer properties.
  • Computational modeling to understand its potential interactions with target biomolecules.
  • Antimicrobial activity

    Studies have shown that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit antibacterial and antifungal activity. For example, a study published in Arzneimittelforschung found that certain derivatives of this class displayed promising in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

  • Anticancer activity

    Another area of research explores the potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as anticancer agents. A study published in European Journal of Medicinal Chemistry reported that some compounds within this class demonstrated cytotoxic activity against various cancer cell lines [].

  • Anticonvulsant activity

    Research suggests that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticonvulsant activity of several derivatives and found that some exhibited promising results in animal models [].

XLogP3

3.6

Dates

Modify: 2023-08-17

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